oxygen-evolving complex, 23 kDa protein
Description
Overview of Photosystem II in Oxygenic Photosynthesis
Photosystem II (PSII) is a large, multi-protein complex embedded in the thylakoid membranes of plants, algae, and cyanobacteria. nih.gov It plays a central role in the light-dependent reactions of oxygenic photosynthesis, a process that converts light energy into chemical energy. nih.govfrontiersin.org The primary function of PSII is to catalyze the light-driven oxidation of water, which releases electrons, protons (H+), and molecular oxygen (O2) as a byproduct. nih.govck12.org The electrons extracted from water are energized by light and transferred through an electron transport chain, ultimately providing the reducing power for the synthesis of energy-rich molecules like NADPH. wikipedia.orgproteopedia.org The protons released contribute to a transmembrane proton gradient that drives the synthesis of ATP, the main energy currency of the cell. wikipedia.org By splitting water, PSII provides the electrons necessary for the entire photosynthetic process and is the ultimate source of nearly all the oxygen in Earth's atmosphere. ck12.orgwikipedia.org
Architecture and Subunit Composition of the Photosystem II Complex
PSII is a highly organized supramolecular structure, typically existing as a dimer. nih.gov Its architecture can be broadly divided into two main parts: a core complex and a peripheral antenna system. nih.govwikipedia.org The core complex contains the reaction center, where the primary photochemical events occur, and is highly conserved across different photosynthetic organisms. nih.govnih.gov It is composed of a pseudo-symmetric heterodimer of the D1 (PsbA) and D2 (PsbD) proteins, which bind the primary electron donor P680 and other cofactors essential for electron transfer. wikipedia.orgresearchgate.net Associated with this heterodimer are the inner antenna proteins CP47 (PsbB) and CP43 (PsbC), which bind chlorophyll (B73375) molecules and funnel excitation energy to the reaction center. nih.gov The core also includes numerous smaller subunits with molecular masses below 10 kDa. nih.gov
The peripheral antenna system, or light-harvesting complex (LHCII), surrounds the core and increases the efficiency of light capture. nih.govwikipedia.org On the lumenal side of the thylakoid membrane, a group of extrinsic proteins associate with the core to form the oxygen-evolving complex (OEC). nih.govmdpi.com
Fundamental Role of the Oxygen-Evolving Complex in Water Oxidation
The Oxygen-Evolving Complex (OEC), also known as the water-splitting complex, is the catalytic center of PSII responsible for the oxidation of water. wikipedia.org This reaction is one of the most crucial and energetically demanding processes in biology. The core of the OEC is a unique metal-oxo cluster with the formula Mn₄CaO₅. nih.govfrontiersin.orgrsc.org This cluster is the active site where two water molecules are oxidized, producing one molecule of diatomic oxygen, four protons, and four electrons. wikipedia.org The process occurs through a five-step cycle of intermediate states known as the Kok cycle (S₀ to S₄), where the OEC sequentially accumulates four oxidizing equivalents upon the absorption of four photons by the PSII reaction center. wikipedia.org The Mn₄CaO₅ cluster is shielded and stabilized by several extrinsic proteins bound to the lumenal surface of the PSII core. nih.govwikipedia.org In higher plants and green algae, these essential extrinsic proteins are the 33 kDa (PsbO), 23 kDa (PsbP), and 17 kDa (PsbQ) subunits. nih.govmdpi.comagrisera.com
Properties
CAS No. |
129069-83-6 |
|---|---|
Molecular Formula |
C11H22O2Si |
Synonyms |
oxygen-evolving complex, 23 kDa protein |
Origin of Product |
United States |
The Oxygen Evolving Complex, 23 Kda Protein Psbp : Characterization and Localization
Nomenclature and Extrinsic Nature of the 23 kDa Protein (PsbP)
The 23 kDa protein is scientifically designated as PsbP. agrisera.com It is also referred to as OEC23 or Oxygen-Evolving Enhancer protein 2 (OEE2). nih.govuniprot.org This protein is classified as an extrinsic, or peripheral, membrane protein. This means it is not permanently embedded within the thylakoid membrane but is instead associated with the surface of the membrane. nih.govuniprot.org Its extrinsic nature allows it to be dissociated from the PSII complex through various laboratory treatments, such as washing with a high concentration of NaCl or CaCl2 solutions. nih.gov
The PsbP protein is a nuclear-encoded subunit, meaning its genetic information is stored in the cell nucleus, and it is synthesized on cytoplasmic ribosomes before being transported into the chloroplast. nih.govmdpi.com It is part of a larger family of related proteins, including PsbP-like (PPL) and PsbP-domain (PPD) proteins. nih.govresearchgate.net
Subcellular Localization within Thylakoid Membranes
The PsbP protein is localized within the chloroplast, specifically in the thylakoid lumen. nih.govuniprot.org The thylakoid membrane system within chloroplasts is organized into distinct subcompartments: the stacked grana thylakoids and the unstacked stromal lamellae. nih.gov Research on Arabidopsis thaliana has shown that while PsbP is associated with PSII, its distribution across these thylakoid subdomains can differ from other PSII subunits. Notably, the PsbP protein has been found to be enriched in the grana curvature regions, which are the highly curved membrane domains at the edges of the grana stacks. nih.govresearchgate.net This specific localization has led to suggestions that PsbP may be involved in the biogenesis and/or repair of the PSII complex. nih.govresearchgate.net
Association with the Lumenal Surface of Photosystem II
The PsbP protein is intimately associated with the lumenal surface of the Photosystem II (PSII) complex. nih.gov PSII is a large, multi-subunit protein complex embedded in the thylakoid membrane that catalyzes the light-driven oxidation of water. mdpi.com The oxygen-evolving complex (OEC), where water splitting occurs, is located on the lumenal side of PSII and is shielded by several extrinsic proteins, including PsbP. nih.gov
In higher plants, the binding of PsbP to the PSII core is dependent on the presence of another extrinsic protein, PsbO (the 33 kDa protein). nih.govcore.ac.uk PsbO binds directly to the PSII core, and PsbP then associates with PSII through its interaction with PsbO. nih.gov This hierarchical binding is a distinguishing feature in higher plants compared to some algae where PsbP can bind directly to PSII. nih.gov The PsbP protein, along with PsbQ, helps to optimize the local concentrations of calcium (Ca²⁺) and chloride (Cl⁻) ions, which are essential cofactors for the water-splitting reaction. nih.govnih.gov
Occurrence and Distribution Across Photosynthetic Organisms
The presence and composition of the extrinsic proteins of the OEC vary among different photosynthetic organisms, reflecting evolutionary divergence. The PsbP protein is characteristically found in higher plants and green algae. nih.govnih.gov However, it is notably absent in cyanobacteria, which are considered the evolutionary ancestors of chloroplasts. nih.govnih.gov
In cyanobacteria, different extrinsic proteins, namely PsbU and PsbV (cytochrome c550), fulfill roles analogous to those of PsbP and PsbQ in plants and green algae. nih.gov Recent genomic and proteomic studies have identified homologs of PsbP and PsbQ in some cyanobacteria, suggesting a common evolutionary origin. nih.govresearchgate.net The PsbP protein family is diverse, with multiple members found in model plants like Arabidopsis and rice. nih.govnih.gov For instance, Arabidopsis thaliana possesses a family of PsbP-related proteins, including two PsbP-like (PPL) genes and seven PsbP-domain (PPD) genes. nih.gov
Interactive Data Table: Distribution of PsbP and Related Proteins in Photosynthetic Organisms
| Organism Type | PsbP | PsbQ | PsbO | PsbU | PsbV | CyanoP/Q |
| Higher Plants | ✔ | ✔ | ✔ | ❌ | ❌ | ❌ |
| Green Algae | ✔ | ✔ | ✔ | ❌ | ❌ | ❌ |
| Cyanobacteria | ❌ | ❌ | ✔ | ✔ | ✔ | ✔ |
| Red Algae | ❌ | ✔ | ✔ | ✔ | ✔ | ❌ |
| Diatoms | ❌ | ✔ | ✔ | ✔ | ✔ | ❌ |
This table provides a generalized overview. The presence of specific homologs can vary between species.
Structural Biology of the Oxygen Evolving Complex, 23 Kda Protein
Primary Sequence Analysis and Conservation
The primary structure of the PsbP protein has been characterized in several plant species. In Arabidopsis thaliana, the psbP gene encodes a precursor protein with a transit peptide of 77 amino acids and a mature polypeptide of 186 amino acid residues. nih.gov The deduced molecular mass of the mature protein is 23.5 kDa. nih.gov A notable feature of its amino acid composition is the high proportion of charged residues (22.6%), which contributes to the hydrophilic nature of the protein. nih.gov This is consistent with its location on the lumenal, or water-exposed, side of the thylakoid membrane.
Sequence analysis across different photosynthetic organisms reveals both conservation and divergence. The PsbP protein is found in higher plants and green algae, but not typically in cyanobacteria, which possess functionally analogous but structurally distinct proteins like PsbU and PsbV. nih.govnih.govfrontiersin.org However, PsbP homologs have been identified in some cyanobacteria, such as Crocosphaera subtropica, which has a PsbP protein of 183 amino acids. uniprot.org While the core function is related to the OEC, the primary sequences of algal and higher plant PsbP proteins show significant differences, which likely reflect adaptations to different ionic environments within the thylakoid lumen. nih.gov Despite these differences, immunological studies have confirmed the presence of PsbP in a range of higher plants, including both dicots like Arabidopsis thaliana and monocots such as Sorghum bicolor and Zea mays, indicating a degree of conservation among land plants. cd-biosciences.com
Secondary Structural Elements of the 23 kDa Protein (e.g., Beta-Sheet Dominance)
The secondary structure of the 23 kDa protein is characterized by a predominance of β-sheet structures. nih.gov Studies using Fourier transform infrared (FTIR) spectroscopy on the PsbP protein from spinach have provided a quantitative breakdown of its secondary structural elements at room temperature (25°C). The analysis reveals the following composition:
β-sheet: 37%
Disordered: 34%
Turn: 24%
α-helix: 5%
The thermal stability of these secondary structures has also been investigated. The protein maintains its native conformation at temperatures below 45°C. However, at elevated temperatures, the β-sheet structures begin to unfold and transition into a disordered state, with a major conformational change occurring at approximately 55°C. nih.gov This indicates a defined thermal stability range required for its function.
| Secondary Structure Element | Percentage Composition (at 25°C) |
|---|---|
| β-sheet | 37% |
| Disordered | 34% |
| Turn | 24% |
| α-helix | 5% |
Tertiary Structure Determination of the 23 kDa Protein (e.g., Crystal Structure Analysis)
The three-dimensional tertiary structure of the PsbP protein has been successfully determined through X-ray crystallography, providing invaluable insights into its function and its interaction with the PSII complex. nih.gov The resulting atomic-resolution model reveals a compact, globular fold dominated by β-strands arranged into a β-sandwich, consistent with the secondary structure analysis. This structure is essential for its role in shielding the Mn₄CaO₅ cluster and optimizing the local environment for water oxidation. umich.edu
The production of high-quality crystals is a prerequisite for X-ray diffraction analysis. mdpi.com For the PsbP protein, crystals suitable for structural determination were grown using the hanging-drop vapor-diffusion technique. nih.gov This common crystallization method involves a drop containing the purified protein and a precipitant solution being suspended over a larger reservoir of the precipitant solution. ictp.it Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the protein and precipitant concentration in the drop and driving the protein out of solution to form an ordered crystal lattice. ictp.it In the specific case of PsbP, polyethylene glycol (PEG) 4000 was used as the precipitating agent. nih.gov
Once crystals were obtained, they were subjected to X-ray diffraction analysis to determine the arrangement of atoms. nih.gov The PsbP crystals diffracted X-rays to a high resolution of 2.0 Å, allowing for a detailed structural model. The crystallographic data revealed the following properties:
Crystal System: Orthorhombic
Space Group: P2(1)2(1)2
Unit-cell parameters: a = 91.36 Å, b = 74.15 Å, c = 52.16 Å
These parameters define the size and symmetry of the repeating unit within the crystal, which is fundamental for solving the protein's structure. nih.gov
| Crystallographic Parameter | Value |
|---|---|
| Resolution | 2.0 Å |
| Space Group | P2(1)2(1)2 |
| Unit Cell Dimension (a) | 91.36 Å |
| Unit Cell Dimension (b) | 74.15 Å |
| Unit Cell Dimension (c) | 52.16 Å |
Electrostatic Surface Potential and its Implications
The electrostatic surface potential of a protein, which arises from the distribution of charged and polar amino acid residues on its surface, is a critical determinant of its interactions with other molecules. nih.govnih.gov The PsbP protein's surface is characterized by a specific electrostatic landscape that is key to its function. As noted from its primary sequence, PsbP is rich in charged amino acids, making electrostatic forces a dominant factor in its interactions. nih.gov
The binding of the extrinsic PsbP protein to the intrinsically-membranous core of PSII is mediated primarily by these electrostatic forces. umich.edu The protein's surface potential allows it to dock correctly onto the lumenal surface of the PSII core proteins, near the Mn₄CaO₅ cluster. This electrostatic interaction is not only crucial for the stable assembly of PsbP but also for its primary function: the retention of Ca²⁺ and Cl⁻ ions. umich.edu The specific arrangement of positive and negative charges on the PsbP surface helps to create an electrostatic well that stabilizes these essential cofactors, preventing their dissociation from the catalytic site and thereby ensuring high rates of oxygen evolution.
Conformational Dynamics of the 23 kDa Protein within the Oxygen-Evolving Complex
The Photosystem II complex is not a static entity but a dynamic system that undergoes conformational changes during its catalytic cycle. nih.gov The PsbP protein is an active participant in these dynamics. Its binding to the PSII core is a crucial step in the assembly and stabilization of the OEC. nih.gov
Upon binding, PsbP induces conformational changes in the intrinsic proteins surrounding the Mn₄CaO₅ cluster. frontiersin.org This structural coupling is essential for modulating the environment of the catalytic center. For instance, PsbP is involved in the formation of putative water channels within PSII, which are thought to facilitate the movement of substrate water molecules to the active site and the removal of product protons. nih.gov
The assembly of PsbP itself is a dynamic process influenced by other PSII subunits. The PsbR protein, for example, acts as a docking site or link for the stable assembly of PsbP into the complex. In the absence of PsbR, PsbP is unstable and subject to degradation. nih.gov Furthermore, the PsbQ protein, another extrinsic subunit in plants, appears to play an auxiliary role, supporting the proper binding and function of PsbP. frontiersin.org These interactions highlight a complex, cooperative, and dynamic process of assembly and regulation that ensures the structural integrity and functional efficiency of the oxygen-evolving complex.
Functional Contributions of the Oxygen Evolving Complex, 23 Kda Protein to Photosystem Ii Activity
Regulation of Essential Cofactor Binding: Calcium and Chloride Ion Homeostasis
The PsbP protein is indispensable for maintaining the precise ionic environment required for efficient and stable water oxidation. nih.gov Its principal role in this capacity is the retention of Ca2+ and Cl- ions within the OEC. researchgate.netnih.govcas.cz In the absence of PsbP, the requirement for these ions in the surrounding medium increases significantly to sustain oxygen evolution, indicating that PsbP enhances their high-affinity binding to PSII. cas.cznih.gov
The 23 kDa protein is a key regulator of Ca2+ binding, an essential cofactor for the water-splitting reaction. nih.gov The removal of PsbP from PSII preparations compromises the retention of Ca2+, necessitating the addition of external calcium to restore oxygen evolution activity. annualreviews.orglsu.edu This demonstrates that PsbP is not directly part of the catalytic center but functions to create an optimal environment for Ca2+ to perform its role.
Detailed analysis of recombinant 23 kDa protein has confirmed its function in Ca2+ binding is identical to the native protein isolated from spinach. nih.gov Studies have shown that while the core structure of PsbP is necessary for binding to the PSII complex, the flexible N-terminal region of the protein is crucial for the retention of Ca2+ and the subsequent activation of oxygen evolution. nih.gov The protein helps to shield the Mn4CaO5 cluster and maintain the structural integrity required for the stable association of the calcium ion. researchgate.netpnas.org
Table 1: Research Findings on the Role of the 23 kDa Protein in Calcium Ion Retention
| Research Focus | Key Finding | Reference |
|---|---|---|
| Reconstitution Experiments | Reconstitution of PsbP-depleted PSII membranes with the 23 kDa protein restores the high-affinity binding of Ca2+, reducing the external Ca2+ concentration required for oxygen evolution. | annualreviews.org, lsu.edu |
| Recombinant Protein Function | A recombinant 23 kDa protein expressed in Escherichia coli was shown to be fully functional in restoring oxygen-evolving activity to PSII membranes lacking the native protein, confirming its direct role in enabling Ca2+ binding. | nih.gov |
| Structural Analysis | The N-terminal flexible region of the PsbP protein is essential for retaining Ca2+ within the OEC, even though it is not required for the protein to bind to the main PSII complex. | nih.gov |
| General Function | The 23 kDa protein, along with the 17 kDa protein, modulates the calcium requirement for efficient oxygen evolution. Its removal exposes the OEC and destabilizes cofactor binding. | lsu.edu, lsu.edu |
Chloride is another vital cofactor for the water oxidation process, and the PsbP protein plays a significant role in its retention within the OEC. oup.comoup.com Depletion of PsbP from PSII enhances the requirement for Cl- and reduces oxygen-evolving activity, particularly at low Cl- concentrations. cas.cznii.ac.jp
Fourier transform infrared (FTIR) spectroscopy studies have provided detailed insights into this function. The binding of PsbP induces conformational changes in the protein backbone in the vicinity of the Cl- ion binding sites within the WOC. cas.czcas.cznii.ac.jp These structural perturbations are believed to stabilize Cl- binding by altering its dissociation constant or the energy barrier for its release. cas.czcas.cz Research on specific mutations within the PsbP protein has further illuminated this role. For instance, a D139N mutation in a specific loop of the PsbP protein was found to increase its ability to retain Cl-, thereby enhancing the oxygen-evolving activity of PSII. oup.comoup.com
Table 2: Research Findings on the Role of the 23 kDa Protein in Chloride Ion Retention
| Research Focus | Key Finding | Reference |
|---|---|---|
| Spectroscopic Analysis (FTIR) | PsbP binding perturbs the protein conformations around the Cl- ion(s) in the WOC, stabilizing their binding. This effect is specific to Cl- and not observed with substitute anions like NO3-. | cas.cz, cas.cz, nii.ac.jp |
| Mutational Analysis | A mutation (D139N) in Loop 4 of the PsbP protein, a region near a Cl- binding site (Cl-2), enhances the Cl- retention ability of the protein and increases the rate of oxygen evolution. | oup.com, oup.com |
| Depletion/Reconstitution Studies | The absence of PsbP leads to a higher demand for external Cl- to maintain photosynthetic oxygen evolution. | nih.gov, cas.cz |
| Structural Role | The interaction of the N-terminal region of PsbP with the PSII core is important for Cl- retention, which is necessary for activating the water-splitting reaction. | nih.gov |
Modulation of Manganese Cluster Stability and Activity
The PsbP protein contributes significantly to the structural integrity and catalytic function of the Mn4CaO5 cluster. researchgate.net It shields the cluster from exogenous reductants and helps maintain its correct conformation, which is essential for the sequential oxidation states (S-states) of the Kok cycle that drive water oxidation. researchgate.netlibretexts.org
Beyond its role in cofactor retention, research indicates that the 23 kDa protein functions as a manganese-binding protein. nih.gov Crystal structure analysis has revealed that PsbP has two potential binding sites for manganese ions (Mn2+). researchgate.net Studies using recombinant PsbP have determined a stoichiometry of one manganese ion bound per protein with a very high binding constant. nih.gov
This manganese-binding capability is crucial during the assembly and repair of the PSII complex. nih.gov The process of "photoactivation" involves the light-dependent assembly of the Mn4CaO5 cluster. The presence of the 23 kDa protein facilitates this process, allowing it to proceed efficiently at lower Mn2+ concentrations and at a significantly accelerated rate. nih.gov It is proposed that PsbP acquires manganese during the repair cycle of PSII (specifically during the turnover of the D1 protein) and delivers it to the newly assembled PSII centers. nih.gov
The interaction between PsbP and manganese is reciprocal; the binding of Mn2+ to the PsbP protein induces a significant conformational change within PsbP itself. researchgate.netnih.gov This suggests a regulatory mechanism where the presence of manganese primes the PsbP protein for its function.
Furthermore, the presence or absence of the 23 kDa protein influences the magnetic properties of the manganese cluster, providing direct evidence of its impact on the cluster's conformation. acs.orgnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy has detected a specific "multiline" signal from the S1-state of the manganese cluster in PSII preparations that lack the 23 kDa and 17 kDa proteins but retain the 33 kDa protein. nih.govboisestate.edu This unique signal is absent when all extrinsic proteins are either present or completely removed, indicating that the partial disassembly alters the electronic and magnetic environment of the manganese cluster. nih.gov This demonstrates that the 23 kDa protein is crucial for maintaining the native conformational and magnetic state of the OEC.
Involvement in Water Oxidation Dynamics
The structural integrity conferred by PsbP is essential for the efficient progression of the S-state cycle. cas.cz By stabilizing the binding of Ca2+ and Cl-, and maintaining the proper conformation of the Mn4CaO5 cluster, PsbP ensures that the catalytic site can efficiently cycle through the successive oxidation states required to split two water molecules, release four protons, and produce one molecule of diatomic oxygen. cas.czcas.czrsc.org The interaction of the protein's N-terminal region is particularly important for activating the water-splitting reaction. nih.gov Any disruption to PsbP's binding or function can lead to a less efficient, or even stalled, water oxidation process, highlighting its central role in the dynamics of this fundamental biological reaction. nih.govoup.com
Compound and Protein Name Reference
| Name | Type |
| Oxygen-evolving complex, 23 kDa protein | Protein |
| PsbP | Protein |
| Photosystem II (PSII) | Protein Complex |
| Calcium | Ion |
| Chloride | Ion |
| Manganese | Ion / Metal |
| Oxygen-evolving complex (OEC) | Catalytic Center |
| Water-oxidizing center (WOC) | Catalytic Center |
| Mn4CaO5 cluster | Inorganic Cluster |
| 17 kDa protein (PsbQ) | Protein |
| 33 kDa protein (PsbO) | Protein |
| D1 protein (PsbA) | Protein |
| Nitrite (NO3-) | Anion |
| Escherichia coli | Organism |
| Electron Paramagnetic Resonance (EPR) | Technique |
| Fourier transform infrared (FTIR) | Technique |
Contribution to Substrate Water Channel Formation
The efficient delivery of substrate water molecules to the catalytic Mn₄CaO₅ cluster and the removal of product protons are mediated by a network of hydrophilic channels within the PSII complex. mdpi.comresearchgate.net The 23 kDa protein (PsbP) is a key architectural component of several of these crucial water channels. mdpi.com Research has identified its involvement in the formation of at least two distinct water-conducting pathways, designated as the O1 and O4 channels. mdpi.com
The formation of these channels involves the interplay of multiple PSII subunits. The PsbP protein collaborates with the D1 and CP43 proteins, as well as the 17 kDa extrinsic protein (PsbQ), to form the O1 water chain. mdpi.com Additionally, PsbP contributes to the O4 water chain along with the D1, D2, CP43, and CP47 subunits. mdpi.com These channels are believed to be responsible for the ingress of water to the OEC. researchgate.net The structural integrity of these pathways is vital for sustaining the high rates of water oxidation observed in fully assembled PSII.
Table 1: PsbP Involvement in PSII Water Channels
| Water Channel | Associated PSII Subunits | Proposed Function |
|---|---|---|
| O1 Channel | D1, CP43, PsbP (23 kDa), PsbQ (17 kDa) | Substrate water delivery mdpi.com |
| O4 Channel | D1, D2, CP43, CP47, PsbP (23 kDa) | Substrate water delivery mdpi.com |
Influence on Oxygen Evolution Kinetics
The presence of the 23 kDa protein has a profound effect on the kinetics of molecular oxygen release from the OEC. researchgate.net Studies measuring oxygen evolution following short flashes of light have revealed that the process is biphasic, consisting of a rapid phase (occurring in milliseconds) and a slow phase (occurring in tens of milliseconds). researchgate.net
The removal of the PsbP protein, along with other extrinsic subunits, leads to significant alterations in these kinetics. Specifically, the rapid phase of O₂ release is slowed down and its contribution diminishes, while the slow phase is accelerated. researchgate.net This suggests that PsbP plays a regulatory role, optimizing the efficiency and timing of oxygen release. researchgate.net Furthermore, reconstitution experiments have demonstrated that PSII supercomplexes containing the 23 kDa subunit exhibit double the oxygen-evolving capacity compared to those lacking it, highlighting its importance for maximal activity. rug.nl The protein helps to create a high-affinity binding site for Ca²⁺, which is essential for high rates of oxygen evolution. nih.gov
Table 2: Effect of PsbP Removal on Oxygen Evolution Kinetics
| Kinetic Phase | Effect of PsbP Removal |
|---|---|
| Fast Phase (~ms) | Slowdown and gradual disappearance researchgate.net |
| Slow Phase (~tens of ms) | Acceleration researchgate.net |
Effects on Electron Transfer Processes within Photosystem II
The 23 kDa protein also influences the electron transfer reactions on the donor side of Photosystem II. Following charge separation at the reaction center P680, an electron is transferred from the redox-active tyrosine residue, Tyr-Z (or Yz), to the oxidized chlorophyll (B73375) cation radical, P680⁺. nih.govrsc.org This electron is subsequently replenished by the OEC, which cycles through a series of oxidation states known as S-states (S₀ to S₄). nih.gov
The removal of the 17 kDa and 23 kDa polypeptides affects the stability and redox state of PSII components. nih.gov However, the fundamental process of S-state advancement can proceed in their absence, provided that sufficient concentrations of Ca²⁺ and Cl⁻ are present. nih.gov In NaCl-washed PSII membranes depleted of these proteins, the yield of the S₂-state multiline EPR signal, which originates from the manganese cluster, can be as high as 93% of that in untreated membranes. nih.gov This indicates that the primary charge separation and the oxidation of the Mn cluster to the S₂ state are not fundamentally impaired. nih.gov A key function of PsbP appears to be the protection of the Mn cluster from exogenous reductants, thereby ensuring the stability of the accumulated oxidizing equivalents necessary for water splitting. nih.gov While the electron transfer from Tyr-Z to P680⁺ is a primary event preceding water oxidation, the main role of PsbP is to maintain the optimal ionic environment and structural integrity of the OEC, which indirectly ensures the efficiency of all subsequent electron transfer steps from the manganese cluster. nih.govnih.govrsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Calcium (Ca²⁺) |
| Chloride (Cl⁻) |
| Manganese (Mn) |
| Molecular Oxygen (O₂) |
| Water (H₂O) |
| Protons (H⁺) |
| Plastoquinone |
| Tyrosine |
| Chlorophyll |
Interactions of the Oxygen Evolving Complex, 23 Kda Protein with Other Photosystem Ii Subunits
Direct Protein-Protein Interactions
The structural and functional integration of the PsbP protein within the PSII supercomplex is maintained through a network of direct interactions with other protein subunits. nih.gov While traditionally viewed as binding sequentially after the 33 kDa PsbO protein, evidence from chemical cross-linking studies suggests that PsbP can also directly associate with intrinsic membrane proteins of the PSII core. nih.gov These interactions are essential for anchoring PsbP to the lumenal side of the thylakoid membrane and for facilitating its regulatory functions.
The relationship between PsbP and the 33 kDa PsbO protein is a cornerstone of OEC architecture in higher plants. It is generally held that the stable binding of PsbP to the PSII complex is dependent on the prior association of PsbO. nih.gov However, the nature of this interaction is complex; some studies suggest an indirect linkage where PsbO stabilizes the PsbP binding site on the PSII core proteins, rather than forming a strong, direct bond with PsbP itself. nih.gov For instance, PsbO, in conjunction with PsbP, helps to stabilize the flexible extrinsic loop of the CP43 protein. nih.gov In spinach PSII, structural models place PsbP in a cleft between a lumenal domain of CP43 and the β7–β8 loop region of PsbO, indicating close proximity and a functional relationship. nih.gov
The association between PsbP and the greater PSII complex, including PsbO, is significantly mediated by electrostatic forces. frontiersin.orgnih.gov Three-dimensional surface models indicate that the domains of PsbP most likely involved in the interaction with PsbO are regions with a net positive charge. researchgate.net This is complemented by a notably basic surface on the PsbP protein itself, which is crucial for its electrostatic binding to the PSII complex. frontiersin.org
Specific domains and amino acid residues are critical for the binding and function of PsbP. The C-terminal domain of PsbP, which features a central αβα structural motif, is important for its interaction with PSII. frontiersin.org A key basic surface on PsbP, composed of the conserved residues Arginine-48, Lysine-143, and Lysine-160, has been identified as being directly involved in the electrostatic interaction with the PSII complex. frontiersin.org Mutations affecting these residues have been shown to significantly weaken the binding affinity of PsbP. frontiersin.org Furthermore, a specific loop region on PsbP, spanning from Aspartate-137 to Glutamate-140, plays a role in stabilizing the C-termini of the core D1 and D2 proteins. nih.gov While the N-terminal region of PsbP is crucial for inducing the conformational changes necessary for cofactor retention, it is not considered essential for the initial binding of the protein to the PSII complex. frontiersin.orgnih.gov
Table 1: Key Residues and Domains of PsbP in Subunit Interactions
| Domain/Residue(s) | Interacting Partner(s) | Type of Interaction | Functional Significance | Reference(s) |
|---|---|---|---|---|
| Basic Surface (Arg48, Lys143, Lys160) | PSII Complex (including PsbO) | Electrostatic | Essential for binding affinity | frontiersin.org |
| Asp137–Glu140 Loop | D1 and D2 Proteins | Stabilization | Stabilizes core protein C-termini | nih.gov |
| N-terminal Region | PSII Intrinsic Subunits | Functional Interaction | Induces conformational changes for Ca²⁺/Cl⁻ retention | frontiersin.orgnih.gov |
| C-terminal Domain (αβα structure) | PSII Complex | Structural Interaction | Important for interaction with PSII | frontiersin.org |
| Lysine-176 (in green algae) | PsbQ (Aspartate-28) | Electrostatic | Direct protein-protein binding | nih.gov |
| Tyrosine-93, Lysine-96 | PsbQ (N-terminus) | Covalent (cross-link) | Direct protein-protein binding | researchgate.net |
The 17 kDa PsbQ protein is another extrinsic subunit whose association with PSII is closely linked to PsbP, particularly in higher plants. The binding of PsbQ is generally dependent on the presence of both PsbO and PsbP. nih.govnih.gov This suggests a hierarchical assembly where PsbQ binds to a pre-formed complex containing PsbP. annualreviews.org Cross-linking studies have provided direct evidence of this interaction. nih.govresearchgate.net In green algae, a specific electrostatic interaction has been identified between Lysine-176 on PsbP and Aspartate-28 on PsbQ. nih.gov In higher plants, the N-terminus of PsbQ interacts with a loop region of PsbP (containing residues Lysine-90 to Alanine-111), and specific cross-links have been found between the N-terminal region of PsbQ and residues Tyrosine-93 and Lysine-96 of PsbP. nih.govresearchgate.net
Contrary to a simple sequential binding model, compelling evidence shows that PsbP also interacts directly with several intrinsic core proteins of PSII. nih.gov Chemical cross-linking experiments have demonstrated that PsbP can bind directly to PsbE, a small alpha subunit of cytochrome b559. nih.gov
Significant interactions occur with the large chlorophyll-binding proteins CP43 and CP47. nih.gov PsbP binds in proximity to both, and together with PsbO, it helps to stabilize a large extrinsic loop on CP43. nih.govnih.gov This interaction is thought to be crucial for creating an optimal microenvironment for the water-splitting reaction. nih.gov The interaction with the D1 and D2 reaction center proteins is also critical, with the Asp137–Glu140 loop of PsbP providing stability to the C-terminal ends of both D1 and D2. nih.gov The N-terminal region of PsbP, through its interaction with the PSII core, is thought to induce conformational changes near the D2 protein, which influences the binding of the essential chloride cofactor. frontiersin.org
Table 2: Summary of PsbP Interactions with PSII Subunits
| Interacting Subunit | Nature of Interaction | Key Finding | Reference(s) |
|---|---|---|---|
| PsbO (33 kDa) | Indirect/Stabilizing, Electrostatic | PsbP binding is dependent on PsbO's presence; PsbO stabilizes the CP43 loop for PsbP binding. | nih.govnih.govnih.gov |
| PsbQ (17 kDa) | Direct, Electrostatic | PsbQ binding requires PsbP; cross-linking identified specific interacting residues (e.g., PsbP K176 with PsbQ D28). | nih.govnih.govresearchgate.netannualreviews.org |
| D1/D2 | Direct, Stabilizing | A loop in PsbP (D137-E140) stabilizes the C-termini of D1 and D2. | nih.gov |
| CP43 | Direct, Stabilizing | PsbP binds to and stabilizes the large extrinsic loop of CP43. | nih.govnih.gov |
| CP47 | Proximity | PsbP is located near CP47, suggesting a functional relationship. | nih.govnih.gov |
| PsbE | Direct | Chemical cross-linking confirmed a direct interaction between PsbP and PsbE. | nih.gov |
Interaction with the 33 kDa PsbO Protein
Functional Consequences of Subunit Interactions on Oxygen-Evolving Complex Integrity
The intricate web of interactions between PsbP and its partner subunits has profound functional consequences for the OEC. A primary role of these interactions is to maintain the structural integrity of the catalytic Mn₄CaO₅ cluster. frontiersin.orgnih.gov The binding of PsbP is essential for the stability of this cluster; in the absence of PsbP, the cluster becomes markedly unstable and can even disassemble in dark conditions. nih.gov
Furthermore, these interactions are critical for regulating the ionic microenvironment of the OEC. The association of PsbP with the PSII core, particularly the interaction involving its N-terminal domain, induces crucial conformational changes around the Mn₄CaO₅ cluster. frontiersin.orgnih.gov These structural alterations are necessary to create and maintain high-affinity binding sites for the Ca²⁺ and Cl⁻ cofactors, which are indispensable for efficient water oxidation. nih.govnih.govnih.gov By shielding the catalytic center and optimizing cofactor retention, the network of interactions centered around PsbP ensures the stability and maximum catalytic activity of the oxygen-evolving complex. nih.govnih.gov The collective binding of PsbP and its partners also contributes to the structural stability of the entire PSII-LHCII supercomplex in higher plants. nih.gov
Allosteric Regulation and Conformational Coupling within the Oxygen-Evolving Complex
The function of the 23 kDa protein extends beyond a simple structural scaffold; it is deeply involved in the dynamic regulation of the OEC through allosteric mechanisms and conformational coupling. Its presence and specific conformation are critical for creating the optimal environment for the catalytic Mn₄CaO₅ cluster.
A primary role of PsbP is the retention of Ca²⁺ and Cl⁻ ions, which are essential cofactors for water splitting. nih.govnih.gov This function is not merely passive; the binding of PsbP induces conformational changes within the OEC that increase the affinity for these ions. mdpi.com Studies using Fourier-transform infrared (FTIR) difference spectroscopy have revealed that the reconstitution of PsbP onto PSII membranes induces specific structural changes in the protein backbone environment of the Mn₄CaO₅ cluster. nih.gov This demonstrates a direct conformational coupling between the extrinsic protein and the catalytic core.
Remarkably, the conformation of PsbP itself can be modulated by manganese. Crystal structure analysis has shown that the binding of a manganese ion to the PsbP protein induces a significant conformational change within the protein. researchgate.netnih.gov This suggests a feedback mechanism where the state of the catalytic cluster or local ion concentrations can influence the structure of its protective shield. The abundance of PsbP and PsbQ proteins is also dramatically reduced under conditions of manganese deficiency, indicating a regulatory link between Mn availability and the assembly of the OEC. frontiersin.org
This coupling is crucial for the stability and function of the water-oxidation machinery. In the absence of PsbP, the Mn cluster becomes markedly unstable and susceptible to disassembly, even in the dark. nih.gov The removal of PsbP and PsbQ has been shown to cause distinct conformational changes around the manganese cluster. mdpi.com Further evidence of this intricate regulation comes from mutagenesis studies. A single amino acid substitution in PsbP (D139N) was found to induce a unique conformational change around the Mn₄CaO₅ cluster, which in turn stabilized the binding of a chloride ion and enhanced oxygen-evolving activity. nih.gov This highlights how subtle changes in the extrinsic protein, far from the catalytic site, can allosterically regulate the core function of PSII. The N-terminal region of PsbP, while not essential for the protein to bind to PSII, is crucial for inducing the correct conformation required for the retention of Ca²⁺ and Cl⁻ and for activating oxygen evolution. mdpi.comnih.gov
| Experimental Approach | Key Finding | Implication | Reference |
|---|---|---|---|
| FTIR Spectroscopy | PsbP binding induces conformational changes in the polypeptide backbone near the Mn₄CaO₅ cluster. | Demonstrates direct structural communication between PsbP and the catalytic center. | nih.gov |
| X-ray Crystallography | Binding of Mn²⁺ directly to PsbP causes a significant conformational change in the protein. | PsbP structure is allosterically regulated by manganese ions. | researchgate.netnih.gov |
| Site-Directed Mutagenesis (D139N) | A single mutation in PsbP alters the OEC conformation and enhances Cl⁻ binding and activity. | Subtle changes in PsbP can allosterically fine-tune the catalytic activity of PSII. | nih.gov |
| Biochemical Analysis of Mutants | Absence of PsbP leads to instability and disassembly of the Mn cluster. | PsbP is essential for the structural and functional integrity of the catalytic cluster. | nih.gov |
| Truncation Mutants (N-terminus) | The N-terminal region is required for Ca²⁺/Cl⁻ retention and activity, but not for binding. | Specific domains of PsbP are responsible for inducing functional conformational states in the OEC. | mdpi.comnih.gov |
Biogenesis, Assembly, and Repair Dynamics of the Oxygen Evolving Complex, 23 Kda Protein
Nuclear Encoding and Chloroplast Import of the 23 kDa Protein Precursor
The PsbP protein is encoded by the nuclear gene, psbP. nih.govresearchgate.net In Arabidopsis thaliana, this gene contains three introns and encodes a precursor protein with a transit peptide at its N-terminus. nih.govnih.gov This transit peptide is essential for targeting the precursor protein from its site of synthesis in the cytoplasm to the chloroplast. researchgate.net
The import of the PsbP precursor into the chloroplast occurs post-translationally. The precursor protein is recognized by and binds to receptor proteins on the outer chloroplast envelope membrane. nih.gov The translocation across the outer and inner chloroplast membranes is facilitated by the Toc and Tic (Translocon at the outer/inner envelope membrane of chloroplasts) complexes, respectively. frontiersin.orgnih.gov This process requires energy in the form of ATP. nih.gov
The transit peptide of the Arabidopsis PsbP precursor is 77 amino acids long. nih.govresearchgate.net These transit peptides for thylakoid lumen proteins, like PsbP, are bipartite in nature, containing two functional domains. The first domain directs the protein into the stroma, where it is cleaved by a stromal processing peptidase. nih.govnih.gov The second domain, the thylakoid-targeting domain, then directs the protein across the thylakoid membrane into the lumen.
Post-Translational Processing and Integration into the Photosystem II Complex
Once inside the chloroplast stroma, the transit peptide of the PsbP precursor is proteolytically removed. This processing is carried out by a specific enzyme known as the thylakoidal processing peptidase (TPP), also referred to as plastidic type I signal peptidase 1 (Plsp1). frontiersin.orgnih.gov This peptidase recognizes specific cleavage sites within the transit peptide, ensuring the precise maturation of the PsbP protein. nih.gov The cleavage of the transit peptide is a critical step for the subsequent assembly of the mature PsbP into the PSII complex. nih.gov
Following the removal of the transit peptide in the thylakoid lumen, the mature PsbP protein integrates into the OEC on the luminal side of the thylakoid membrane. The integration of PsbP is a crucial step in the assembly of a functional OEC.
Role of the 23 kDa Protein in Oxygen-Evolving Complex Assembly
The 23 kDa protein (PsbP) is a key player in the assembly and stabilization of the oxygen-evolving complex. researchgate.netnih.gov Its primary role is to optimize the function of the catalytic manganese cluster (Mn4CaO5). researchgate.netnih.gov PsbP achieves this by creating a high-affinity binding site for Ca2+ and Cl-, two essential inorganic cofactors for water oxidation. nih.gov The binding of PsbP helps to retain these ions at the active site, thereby ensuring the stability and efficiency of the water-splitting reaction. nih.gov
The N-terminal region of PsbP is particularly important for its interaction with PSII, inducing conformational changes around the Mn4CaO5 cluster that are necessary for the binding of Ca2+ and Cl-. nih.gov In the absence of PsbP, the OEC is more susceptible to damage and the rate of oxygen evolution is significantly reduced, especially under low-light conditions. researchgate.net Furthermore, PsbP, along with PsbQ, protects the manganese cluster from reduction by exogenous reductants. nih.gov
Research has shown that PsbP can directly interact with several intrinsic PSII subunits, including the PsbE subunit of cytochrome b559, as well as with the light-harvesting protein CP43. nih.govnih.gov These interactions are vital for the structural integrity and stabilization of the entire PSII supercomplex. nih.gov
Participation in Photosystem II Repair and Reassembly Cycle
Photosystem II is susceptible to photodamage, particularly the D1 protein, which undergoes a continuous cycle of damage, degradation, and replacement. The 23 kDa protein is intimately involved in this PSII repair and reassembly cycle. nih.govfrontiersin.org While PsbP itself is relatively stable compared to the D1 protein, its presence is crucial for the efficient repair of photodamaged PSII. nih.gov
Studies on plants with reduced levels of PsbP have shown that they are more sensitive to light-induced damage to PSII. nih.gov In the absence of PsbP, the manganese cluster can become unstable and disassemble, particularly in the dark. nih.gov During the repair process, after the damaged D1 protein is removed and a newly synthesized copy is inserted, the OEC must be reassembled. The 23 kDa protein is thought to play a role in this reassembly by facilitating the re-ligation of the manganese cluster. nih.gov It has been proposed that PsbP can bind and deliver manganese to the newly assembled PSII complex, thereby accelerating the reactivation of the OEC. nih.gov The efficient repair of PSII is essential for maintaining photosynthetic activity under changing light conditions, and PsbP is a key component of this vital maintenance process. frontiersin.org
Influence of Auxiliary Factors on 23 kDa Protein Assembly and Stability (e.g., PsbR)
The assembly and stability of the 23 kDa protein within the PSII complex are influenced by several auxiliary factors. One of the most critical is the PsbR protein, a 10 kDa extrinsic subunit of PSII in higher plants. nih.govresearchgate.net The absence of PsbR leads to a significant reduction in the amount of PsbP, indicating that PsbR is essential for the stable assembly of PsbP into the PSII core complex. nih.govresearchgate.net This regulation occurs at the post-transcriptional level, with PsbP being degraded in the absence of its assembly partner, PsbR. nih.gov The stable association of PsbR itself with the PSII complex requires the presence of another small subunit, PsbJ. nih.gov
The 17 kDa extrinsic protein, PsbQ, also plays a role in the stability of PsbP. The binding of PsbQ to PSII is dependent on the presence of PsbP. nih.gov This suggests a hierarchical assembly process where PsbP must first bind to the complex, which then allows for the stable association of PsbQ. nih.gov Other proteins, such as PsbP-like protein 1 (PPL1), have been identified and are thought to be involved in the assembly of PSII supercomplexes and in the efficient repair of photodamaged PSII, which would indirectly affect the environment for PsbP assembly and stability. frontiersin.org The intricate network of interactions between these extrinsic and intrinsic subunits underscores the complexity of PSII assembly and the importance of a coordinated expression and assembly of its various components. nih.gov
Table of Research Findings on PsbP (23 kDa Protein)
| Feature | Organism | Finding | Reference |
| Gene Structure | Arabidopsis thaliana | Contains three introns | nih.gov |
| Precursor Protein | Arabidopsis thaliana | 77 amino acid transit peptide | nih.govresearchgate.net |
| Processing | Arabidopsis thaliana | Cleaved by thylakoidal processing peptidase (Plsp1) | frontiersin.orgnih.gov |
| Function | Higher Plants | Stabilizes Mn4CaO5 cluster by retaining Ca2+ and Cl- | nih.gov |
| Interaction | Higher Plants | Interacts with PsbE, CP43, and PsbR | nih.govnih.gov |
| Repair Cycle | Higher Plants | Facilitates reassembly of the OEC after D1 protein repair | nih.govnih.gov |
| Stability Factor | Arabidopsis thaliana | PsbR is essential for PsbP stability | nih.govresearchgate.net |
Evolutionary and Comparative Aspects of the Oxygen Evolving Complex, 23 Kda Protein
Evolutionary Origin and Divergence of PsbP
The PsbP protein, which corresponds to the 23 kDa subunit of the OEC, is a feature specific to higher plants and green algae. nih.gov It is believed to have evolved from cyanobacterial ancestors. nih.gov Genomic and proteomic analyses have revealed the presence of PsbP and PsbQ homologs in cyanobacteria, suggesting that the ancestral cyanobacteria may have possessed five extrinsic proteins: PsbO, PsbP, PsbQ, PsbU, and PsbV. nih.govlsu.edu During the course of evolution, it is hypothesized that PsbU and PsbV were lost from the chloroplasts of higher plants. nih.gov
The PsbP protein family is a diverse group of evolutionarily related proteins found in the thylakoid lumen. nih.gov This family includes the classic PsbP protein, PsbP-like proteins such as CyanoP in cyanobacteria, and several PsbP-domain (PPD) proteins. nih.gov While these proteins share structural similarities, their functions are varied. nih.gov The archetypal PsbP protein is integral to optimizing oxygen evolution under normal physiological concentrations of calcium and chloride. nih.gov
Immunological studies have shown the presence of the 33 kDa extrinsic protein (PsbO) in red and chromophyte algae, but the 23 kDa protein (PsbP) was absent in these groups, indicating a divergent evolutionary path. nih.gov These findings support the theory that all plastids originated from oxygenic prokaryotes. nih.gov
Functional Homologs and Analogs in Different Organisms
While higher plants and green algae utilize PsbP and PsbQ, cyanobacteria possess a different set of extrinsic proteins: PsbO, PsbU, and PsbV (cytochrome c-550). nih.govnih.gov These proteins perform analogous functions in stabilizing the manganese cluster and optimizing the ion environment for water oxidation.
PsbV (cytochrome c-550): This protein is an extrinsic component of PSII in cyanobacteria and some eukaryotic algae. nih.gov It plays a significant role in the water-splitting reaction. nih.gov Studies on cyanobacteria have shown that PsbV and the 33 kDa protein (PsbO) independently contribute to maintaining oxygen-evolving activity. nih.gov The absence of both proteins leads to a near-complete loss of oxygen evolution. nih.gov
PsbU: This 12 kDa protein is another extrinsic component in cyanobacterial PSII. nih.gov In cyanobacteria, the binding of PsbU requires the presence of both PsbO and PsbV. nih.gov
Cytochrome c-550: This is another name for PsbV. nih.gov Its function is crucial for photoautotrophic growth, particularly under calcium and chloride-depleted conditions. nih.gov
The presence of PsbP and PsbQ homologs in cyanobacteria suggests a more complex evolutionary picture than a simple replacement of protein sets. lsu.edunih.gov It is now thought that cyanobacteria have five extrinsic proteins (PsbO, PsbP, PsbQ, PsbU, and PsbV), and that PsbU and PsbV were lost during the evolution of green plants. lsu.edunih.gov
Table 1: Comparison of PsbP and its Functional Homologs/Analogs
Protein Organism Group Primary Function in OEC Key Characteristics PsbP (23 kDa) Higher Plants, Green Algae Optimizes oxygen evolution; Ca2+ and Cl- retention. Essential for stabilizing the Mn cluster in vivo. PsbV (cytochrome c-550) Cyanobacteria, some Eukaryotic Algae Maintains oxygen evolution. frontiersin.org Can be partially replaced by PsbV2 in some cyanobacteria. PsbU Cyanobacteria Supports the binding and function of PsbV. nih.gov Binding to PSII requires the presence of PsbO and PsbV. nih.gov Cytochrome c-550 Cyanobacteria Independent role in maintaining oxygen evolution. frontiersin.org Functionally equivalent to PsbV. frontiersin.org
Structural and Functional Adaptation of Extrinsic Proteins During Photosystem II Evolution
The composition of extrinsic proteins in PSII has undergone significant changes throughout evolution, reflecting adaptations to different environments and functional requirements. frontiersin.org While the core catalytic machinery of the OEC has remained highly conserved, the extrinsic protein shield has diversified. nih.gov
In cyanobacteria, the extrinsic protein PsbO plays a major role in stabilizing the Mn4CaO5 cluster. frontiersin.org The binding of PsbO is largely sufficient to restore the protein conformation of the OEC. frontiersin.org PsbV and PsbU provide further stabilization. frontiersin.org
In higher plants, the roles have shifted. PsbP has taken on a more prominent role in determining the protein conformation of the OEC, a function largely fulfilled by PsbV in cyanobacteria. frontiersin.org The binding of PsbO alone is not sufficient to restore the OEC structure in higher plants; the subsequent binding of PsbP is required for major restoration. frontiersin.org PsbQ, in turn, appears to function in a manner analogous to PsbU, by stabilizing the binding of PsbP. frontiersin.org
Red algae represent an interesting intermediate stage. They possess PsbO, PsbV, PsbU, and a unique protein, PsbQ'. frontiersin.org In these organisms, PsbV binding is crucial for restoring the OEC's protein conformation, similar to PsbP's role in higher plants. frontiersin.org PsbU supports the proper binding of PsbV. frontiersin.org
This functional shift suggests that during the evolution from cyanobacteria to higher plants, the primary responsibility for maintaining the OEC's structural integrity was transferred from PsbO to PsbP (in the green lineage) or PsbV (in the red lineage). frontiersin.org
Cross-Species Reconstitution Studies
Cross-species reconstitution experiments, where extrinsic proteins from one organism are used to assemble the PSII complex of another, have provided valuable insights into the functional conservation and divergence of these proteins.
One study investigated the interchangeability of extrinsic proteins between spinach (a higher plant), Cyanidium caldarium (a red alga), and Synechococcus vulcanus (a cyanobacterium). nih.gov The key findings were:
The 33 kDa protein (PsbO) was found to be functionally interchangeable among all three organisms, capable of binding to the PSII of any of the three and restoring oxygen evolution to varying degrees. nih.gov
The extrinsic proteins from the red alga (20 kDa protein, 12 kDa protein, and cytochrome c-550) could bind to and partially restore oxygen evolution in both spinach and cyanobacterial PSII. nih.gov
The higher plant proteins (23 kDa and 17 kDa) only bound to cyanobacterial and red algal PSII through non-specific interactions and did not restore function. nih.gov This suggests that the red algal PSII may represent an evolutionary intermediate between cyanobacteria and higher plants. nih.gov
Another study compared the extrinsic proteins of Chlamydomonas reinhardtii (a green alga) and spinach. nih.gov
Chlamydomonas PsbP could functionally bind to spinach PSII in the presence of spinach PsbO. nih.gov
However, spinach PsbP bound only loosely to spinach PSII when Chlamydomonas PsbO was present, without restoring oxygen evolution. nih.gov This highlights subtle but important functional differences even within the green lineage.
These studies demonstrate that while there is a degree of functional conservation, particularly for PsbO, significant specialization has occurred in the other extrinsic proteins, limiting their interchangeability across different evolutionary lineages.
Table 2: Summary of Key Cross-Species Reconstitution Findings
Source of PSII Source of Extrinsic Protein(s) Outcome of Reconstitution Reference Spinach (Higher Plant) Red Alga (*C. caldarium*) Partial restoration of oxygen evolution with red algal proteins. agrisera.com Cyanobacterium (*S. vulcanus*) Red Alga (*C. caldarium*) Partial restoration of oxygen evolution with red algal proteins. agrisera.com Red Alga (*C. caldarium*) Cyanobacterium (*S. vulcanus*) Binding of cyanobacterial 12 kDa and cyt c-550, but no restoration of oxygen evolution. agrisera.com Cyanobacterium (*S. vulcanus*) Spinach (Higher Plant) Non-specific binding of 23 kDa and 17 kDa proteins, no functional restoration. agrisera.com Red Alga (*C. caldarium*) Spinach (Higher Plant) Non-specific binding of 23 kDa and 17 kDa proteins, no functional restoration. agrisera.com Spinach (Higher Plant) Green Alga (*C. reinhardtii*) Functional binding of Chlamydomonas PsbP in the presence of spinach PsbO. nih.gov
Advanced Methodologies in Oxygen Evolving Complex, 23 Kda Protein Research
Spectroscopic Techniques for Structural and Functional Analysis
Spectroscopic methods are indispensable for probing the molecular environment and functional dynamics of the 23 kDa protein within the OEC.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for investigating the vibrational modes of molecules, providing insights into the structural changes of proteins and their cofactors. In the context of the OEC, light-induced FTIR difference spectroscopy is employed to study the molecular mechanism of photosynthetic oxygen evolution. This method can characterize the dynamic structural rearrangements that occur during the catalytic cycle of PSII. By analyzing the differences in infrared absorption between different S-states of the Kok cycle, researchers can identify key amino acid residues and their roles in the water-splitting reaction. While direct FTIR studies focusing exclusively on the 23 kDa protein are not extensively detailed, its integral role in the OEC means that FTIR studies of the entire complex inherently probe its influence on the manganese cluster and the surrounding protein environment.
Electron Paramagnetic Resonance (EPR) spectroscopy is a magnetic resonance technique that detects species with unpaired electrons, making it exceptionally well-suited for studying the paramagnetic manganese cluster at the core of the OEC. The S-states of the Kok cycle, particularly the S₀ and S₂ states, are EPR-active and provide a direct window into the electronic structure of the manganese ions.
Research has demonstrated that the 23 kDa extrinsic protein, along with the 17 kDa protein, modulates the magnetic properties of the S₁-state manganese cluster. Depletion of the 23 kDa and 17 kDa polypeptides in spinach PSII preparations leads to the detection of an S₁-state "multiline" EPR signal that is otherwise absent. This indicates that the 23 kDa protein influences the magnetic environment of the manganese cluster.
Furthermore, EPR studies have been instrumental in characterizing the different S-state signals:
S₂ State: Exhibits two main EPR signals: the "multiline" signal arising from a ground state spin ½ center and the g=4.1 signal, which is proposed to originate from a spin 5/2 center with rhombic distortion.
S₀ State: A manganese EPR signal from the previously EPR-silent S₀ state has been detected. This signal is wider than the S₂ state multiline signal, with different peak intensity and separation, consistent with it arising from a coupled Mn(II)-Mn(III) intermediate.
The ability to detect and characterize these EPR signals provides invaluable information for understanding the mechanism of oxygen evolution and the role of the 23 kDa protein in this process.
| EPR Signal | Associated S-State | Key Characteristics | Implication for 23 kDa Protein |
| Multiline Signal | S₁ (in depleted samples), S₂ | Multiple hyperfine lines | Presence of 23 kDa protein modulates the magnetic properties of the Mn cluster, suppressing this signal in the S₁ state. |
| g=4.1 Signal | S₂ | Arises from a spin 5/2 center | Studied in the context of the overall OEC function, which is supported by the 23 kDa protein. |
| S₀ Signal | S₀ | Wider than S₂ multiline, different peak intensity and separation | Provides insight into the lowest oxidation state of the OEC, whose stability is influenced by the 23 kDa protein. |
Circular Dichroism (CD) spectroscopy is a technique used to assess the secondary structure of proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide estimates of the percentage of α-helix, β-sheet, and random coil structures within a protein. While specific CD spectroscopy studies on the 23 kDa protein of the OEC were not prominently found in the search results, this technique is a standard method for characterizing the folding and conformational changes of proteins. A study on the 33 kDa extrinsic protein of PSII utilized far-UV CD spectroscopy to determine its secondary structure, revealing a high proportion of β-sheet structure (38%) and a smaller amount of α-helical structure (9%) lsu.edu. It is highly probable that similar CD studies have been or could be conducted on the 23 kDa protein to understand its folding and how it might change upon interaction with other PSII subunits or in response to varying ionic conditions.
Electron Microscopy and Single-Particle Analysis for Complex Architecture
Electron microscopy (EM) coupled with single-particle analysis has been pivotal in visualizing the architecture of the PSII supercomplex and localizing its individual subunits, including the 23 kDa protein. By analyzing thousands of images of individual PSII particles, a three-dimensional reconstruction can be generated.
Studies using this approach have successfully localized the 23 kDa subunit within the dimeric PSII-LHCII supercomplex. In these reconstructions, both the 33 kDa and 23 kDa subunits can be visualized in top-view and side-view projections. The side view reveals that the 23 kDa subunit protrudes further into the lumen than the 33 kDa subunit. nih.gov The centers of mass of the two 23 kDa subunits in the dimeric complex are separated by approximately 8.8 nm. nih.gov These structural details are crucial for understanding how the 23 kDa protein is positioned to perform its function of optimizing the environment for the manganese cluster.
| Technique | Finding | Significance |
| Electron Microscopy with Single-Particle Analysis | Localization of the 23 kDa subunit within the PSII-LHCII supercomplex. | Provides a spatial map of the protein, revealing its position relative to other subunits and the manganese cluster. |
| The 23 kDa subunit protrudes further into the lumen than the 33 kDa subunit. nih.gov | Suggests a role in interacting with the aqueous lumenal environment and potentially regulating access of water and ions to the active site. | |
| The distance between the two 23 kDa subunits in the dimer is ~8.8 nm. nih.gov | Provides dimensional constraints for models of the PSII supercomplex. |
Mutagenesis and Recombinant Protein Expression Systems
The combination of recombinant protein expression and mutagenesis techniques has opened the door to detailed structure-function studies of the 23 kDa protein.
Site-directed mutagenesis is a powerful technique that allows for the specific alteration of amino acid residues within a protein, enabling researchers to probe the functional importance of different regions or individual amino acids. neb.comqmul.ac.ukyoutube.com This approach is instrumental in mapping functional domains.
In the context of the 23 kDa protein (also known as PsbP), a study involving a truncated mutant (OEC23Δ19) revealed that the N-terminal 19 amino acid residues are necessary for Ca²⁺ retention but not for its interaction with the 17 kDa extrinsic protein (OEC17). researchgate.net This demonstrates a clear functional division within the N-terminal region of the 23 kDa protein. The ability to express the 23 kDa protein in Escherichia coli has been crucial for these types of mutational analyses. The recombinant protein, when purified, can be reconstituted with PSII membranes that have been depleted of the native protein, allowing for the functional characterization of the mutated protein. nih.gov
| Mutant | Key Finding | Functional Implication |
| OEC23Δ19 (N-terminal truncation) | Loss of Ca²⁺ retention capability. researchgate.net | The N-terminal 19 amino acids constitute a critical domain for maintaining the calcium-binding environment of the OEC. |
| Interaction with OEC17 is maintained. researchgate.net | The domain for interaction with the 17 kDa protein is located elsewhere in the 23 kDa protein structure. |
Heterologous Expression in Model Systems (e.g., E. coli)
The production of the 23 kDa protein of the oxygen-evolving complex (OEC), also known as PsbP, in heterologous systems like Escherichia coli is a fundamental technique for detailed structural and functional studies. This approach allows for the generation of large quantities of the protein, independent of its native source, which is often complex and low-yielding. Recombinant protein expression in E. coli facilitates site-directed mutagenesis to investigate the roles of specific amino acid residues and enables the production of isotopically labeled protein for nuclear magnetic resonance (NMR) spectroscopy.
The general workflow for heterologous expression of the 23 kDa protein in E. coli involves several key steps. The gene encoding the protein is first cloned into a suitable expression vector, often containing a promoter inducible by isopropyl β-D-1-thiogalactopyranoside (IPTG). The choice of vector and E. coli strain is critical and can significantly impact the yield and solubility of the recombinant protein. Strains such as BL21(DE3) are commonly used due to their high transformation efficiency and robust protein expression capabilities.
Optimization of expression conditions is crucial for maximizing the yield of soluble and correctly folded 23 kDa protein. Factors such as the concentration of the inducer (IPTG), the temperature during induction, and the duration of the expression period are often varied. Lower temperatures (e.g., 18-25°C) and reduced IPTG concentrations can promote proper protein folding and minimize the formation of insoluble aggregates known as inclusion bodies. The composition of the culture medium can also be optimized to support high-density cell growth and enhance protein production nih.govfrontiersin.org.
Following expression, the E. coli cells are harvested, and the 23 kDa protein is purified from the cell lysate. If the protein is expressed with an affinity tag, such as a polyhistidine-tag (His-tag), purification can be efficiently achieved using immobilized metal affinity chromatography (IMAC) nih.gov.
**Table 1: Example Parameters for Heterologous Expression of the 23 kDa Protein in *E. coli***
| Parameter | Condition | Purpose |
|---|---|---|
| Host Strain | E. coli BL21(DE3) | Commonly used for high-level protein expression. |
| Expression Vector | pET series | Contains a strong T7 promoter for high-level transcription. |
| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Induces the expression of the T7 RNA polymerase. |
| Induction OD600 | 0.6 - 0.8 | Ensures sufficient cell density for protein production. |
| Induction Temperature | 18-37°C | Lower temperatures can improve protein solubility. |
| Induction Time | 4 hours to overnight | Duration of protein expression after induction. |
| Purification Tag | Polyhistidine-tag (His-tag) | Facilitates purification by affinity chromatography. |
Computational Modeling and Simulation Approaches
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the structure, dynamics, and interactions of the 23 kDa protein of the OEC at an atomic level. These approaches complement experimental techniques by providing insights into the protein's behavior that are often difficult to capture through empirical methods alone.
MD simulations can be used to study the conformational flexibility of the 23 kDa protein and to identify regions of high mobility or stability nih.gov. By simulating the protein in a virtual aqueous environment, researchers can observe its dynamic behavior over time, revealing how different domains of the protein move and interact with each other. This information is crucial for understanding how the protein's structure relates to its function in the OEC.
Furthermore, computational models can be employed to investigate the interactions between the 23 kDa protein and other components of the Photosystem II (PSII) complex nih.gov. By building a model of the entire complex, including the 23 kDa protein, it is possible to simulate their collective dynamics and identify key residues involved in protein-protein interactions. These simulations can help to elucidate the role of the 23 kDa protein in the assembly and stability of the OEC.
Advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) methods, can provide a more detailed understanding of the chemical processes occurring within the OEC. While these methods are computationally intensive, they can be used to model the electronic structure of the manganese cluster and its immediate environment, including the influence of the 23 kDa protein.
The insights gained from computational modeling and simulations can guide the design of new experiments, such as site-directed mutagenesis studies, to test specific hypotheses about the protein's function. The synergy between computational and experimental approaches is a powerful strategy for advancing our understanding of the intricate mechanisms of the oxygen-evolving complex.
Immunological Techniques for Protein Detection and Localization
Immunological techniques are highly specific and sensitive methods used to detect and localize the 23 kDa protein of the OEC within complex biological samples. These methods rely on the specific binding of antibodies to the target protein.
Western Blot Analysis
Western blot analysis is a widely used technique to detect the presence and relative abundance of the 23 kDa protein in samples such as isolated thylakoid membranes or total leaf protein extracts researchgate.netresearchgate.net. The procedure involves separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a solid membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF) ptglab.comagrisera.com.
The membrane is then incubated with a primary antibody that specifically recognizes the 23 kDa protein. An enzyme-conjugated secondary antibody, which binds to the primary antibody, is subsequently added. The enzyme catalyzes a reaction that produces a detectable signal, such as a colored precipitate or light (chemiluminescence), at the location of the target protein. The intensity of the signal is proportional to the amount of protein present, allowing for semi-quantitative analysis.
Table 2: Representative Steps in Western Blot Analysis of the 23 kDa Protein
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| Protein Extraction | Isolation of total protein from plant tissue or thylakoids. | Lysis buffer with protease inhibitors. |
| SDS-PAGE | Separation of proteins based on molecular weight. | Polyacrylamide gel, SDS-PAGE running buffer. |
| Protein Transfer | Transfer of separated proteins to a membrane. | PVDF or nitrocellulose membrane, transfer buffer. |
| Blocking | Prevention of non-specific antibody binding. | 5% non-fat milk or bovine serum albumin (BSA) in TBST. |
| Primary Antibody Incubation | Binding of specific antibody to the 23 kDa protein. | Anti-PsbP antibody diluted in blocking buffer. |
| Secondary Antibody Incubation | Binding of enzyme-conjugated antibody to the primary antibody. | HRP-conjugated anti-rabbit IgG diluted in blocking buffer. |
| Detection | Visualization of the protein band. | Chemiluminescent substrate (e.g., ECL). |
| Imaging | Capturing the signal from the blot. | X-ray film or digital imaging system. |
Immunogold Labeling in Electron Microscopy
Immunogold labeling combined with transmission electron microscopy (TEM) is a powerful technique for visualizing the precise subcellular localization of the 23 kDa protein within the chloroplast acs.orgelifesciences.orgelifesciences.org. This method offers high-resolution spatial information, allowing researchers to determine the protein's location in relation to other structures, such as the thylakoid membranes and the PSII complex.
The procedure typically involves fixing the biological sample to preserve its ultrastructure, followed by incubation with a primary antibody specific to the 23 kDa protein. A secondary antibody, conjugated to electron-dense gold particles of a specific size, is then used to detect the primary antibody. When viewed under a transmission electron microscope, the gold particles appear as small, dark dots, revealing the location of the target protein.
Studies using immunogold labeling have confirmed that the 23 kDa protein is located in the thylakoid lumen, the aqueous space within the thylakoid membrane network acs.orgelifesciences.org. The proximity of the gold particles to the thylakoid membrane provides evidence for its association with the membrane-bound PSII complex. This technique has been instrumental in understanding the spatial organization of the extrinsic proteins of the OEC.
Future Research Trajectories in Oxygen Evolving Complex, 23 Kda Protein Studies
Elucidation of Dynamic Protein-Protein and Protein-Cofactor Interactions
A primary frontier in PsbP research is to move beyond static models of its interactions and uncover the dynamics at play. PsbP does not function in isolation; it is part of a network of proteins and cofactors, and the transient nature of these connections is key to its regulatory role.
Future investigations will likely focus on:
Transient Binding and Dissociation: While PsbP is known to bind to the PSII core, its association is not permanent. Understanding the signals and post-translational modifications that govern its binding and release is a key objective. This dynamic nature is crucial for the PSII repair cycle, where damaged subunits are replaced.
Interaction with other Extrinsic Subunits: PsbP, along with PsbO and PsbQ, forms the extrinsic cap of the OEC. nih.gov PsbP and PsbQ cooperate to optimize Ca²⁺ and Cl⁻ levels. nih.gov The binding of PsbQ is dependent on the prior association of PsbP. nih.govnih.gov Future research using advanced techniques like cross-linking mass spectrometry can provide a more detailed map of the interaction surfaces between PsbP, PsbQ, and PsbO within the native PSII supercomplex. brylinski.org
Cofactor Retention Mechanism: PsbP is essential for the high-affinity binding of Ca²⁺ and Cl⁻, but the precise mechanism remains to be fully elucidated. nih.govnih.gov Studies have shown that the flexible N-terminal region of PsbP, though not required for binding to PSII, is critical for creating the proper conformation around the OEC to retain these ions and enable oxygen evolution. nih.govnih.gov Site-directed mutagenesis of key residues, particularly within the N-terminus and loops near the cofactor binding sites, combined with functional assays, will be instrumental in pinpointing the specific interactions that stabilize Ca²⁺ and Cl⁻. nih.govnih.govnih.gov
Interaction with Intrinsic Subunits: High-resolution structures have shown that PsbP binds near the luminal domains of the core antenna proteins CP43 and CP47. nih.gov It also interacts with smaller subunits like PsbE. nih.gov The functional consequences of these interactions, such as how they might allosterically regulate the catalytic center or influence electron transfer, are still being explored. For instance, the interaction of PsbP with PsbE on the donor side of PSII has been suggested to alter the redox properties of Cytochrome b₅₅₉ on the stromal side, indicating a transmembrane signaling pathway. nih.gov
| Interacting Component | Nature of Interaction | Key Research Findings/Future Questions | References |
|---|---|---|---|
| PsbQ | Cooperative binding; PsbP binding is a prerequisite for PsbQ association. | How does PsbP binding alter the PSII surface to recruit PsbQ? What is the functional synergy in ion retention? | nih.govnih.gov |
| PsbO | Forms part of the extrinsic protein shield. | What are the precise contact points and how do they contribute to the overall stability of the OEC? | nih.gov |
| Ca²⁺ and Cl⁻ | Optimizes retention and high-affinity binding. | What is the exact mechanism by which the N-terminus of PsbP modulates the ionic environment of the Mn₄CaO₅ cluster? | nih.govnih.govnih.govnih.gov |
| CP43, CP47, PsbE (Intrinsic Subunits) | Structural binding and potential allosteric regulation. | How do these interactions transmit signals across the thylakoid membrane to affect components like Cytochrome b₅₅₉? | nih.gov |
Mechanistic Insights into Water and Ion Channeling
For the water-splitting reaction to occur, substrate water molecules must reach the catalytic Mn₄CaO₅ cluster, and product protons and oxygen must be removed. Similarly, the essential cofactors Cl⁻ and Ca²⁺ must have pathways to their binding sites. There is growing evidence that the extrinsic proteins, including PsbP, are not just a static shield but are actively involved in forming and regulating these access channels.
Future research in this area aims to:
Identify and Characterize Channels: High-resolution structural models have begun to reveal potential channels for water, protons, and oxygen. nih.gov In higher plants, PsbP is implicated in the formation of the O1 and O4 water channels. nih.gov The O1 channel, formed by subunits D1, CP43, PsbP, and PsbQ, is thought to be a path for water delivery and/or oxygen removal. nih.gov
Define the Role of PsbP in Channel Gating: The dynamic nature of PsbP suggests it could act as a gate, regulating the flow of substrates and products. Future molecular dynamics simulations, informed by high-resolution structures, can model the movement of water and ions through these proposed channels and predict how conformational changes in PsbP might open or close them.
Investigate Ion-Specific Pathways: The retention of Cl⁻ and Ca²⁺ by PsbP implies that it helps create a local environment with a high affinity for these ions. capes.gov.br Research is needed to determine if PsbP forms part of a specific channel for Cl⁻ and Ca²⁺ delivery during the assembly and repair of the OEC or if it primarily functions by preventing their escape from the catalytic site once bound. nih.gov Mutational studies, such as the D139N mutation in a specific loop of PsbP, have shown to enhance oxygen evolution by stabilizing a chloride ion, highlighting the potential to fine-tune these pathways. nih.gov
High-Resolution Structural Determination of the 23 kDa Protein in its Native Environment
While crystal structures of the isolated PsbP protein have been available for some time, providing valuable insights into its fold, understanding its function requires visualizing it in its working context. nih.govresearchgate.net The advent of cryogenic electron microscopy (cryo-EM) has revolutionized the study of large, complex structures like PSII, allowing for near-atomic resolution models of the entire supercomplex from its native membrane environment. youtube.compnas.org
Key future goals in this area include:
Cryo-EM of PSII Supercomplexes Under Different Conditions: Capturing high-resolution "snapshots" of the PSII-LHCII supercomplex under various physiological states (e.g., different light conditions, stress, or stages of the repair cycle) will be crucial. This will reveal how the position and conformation of PsbP change in response to functional demands.
Visualizing Dynamic Assembly Intermediates: The assembly of PSII is a complex, stepwise process involving numerous auxiliary proteins. youtube.com Cryo-EM could potentially trap and resolve the structure of PSII assembly intermediates that include PsbP. This would provide unprecedented insight into how PsbP is incorporated into the complex and its role in guiding the final maturation of the OEC.
Comparing Structures Across Species: While PsbP is found in green algae and higher plants, cyanobacteria utilize a functionally analogous but structurally different protein, PsbV (cytochrome c₅₅₀). nih.gov High-resolution comparative structural analysis of the OEC from different organisms can illuminate the evolutionary adaptations of the extrinsic protein shield and highlight the core conserved principles of its function.
Exploring the Role of the 23 kDa Protein in Photosystem II Stress Responses and Adaptation
PSII is the most vulnerable component of the photosynthetic machinery, susceptible to damage from excess light (photoinhibition) and other abiotic stresses. uwa.edu.aucas.cz The extrinsic proteins play a significant protective role, and a major area of future research is to delineate the specific contributions of PsbP to PSII stability, repair, and adaptation.
Future studies will likely investigate:
Mechanism of Photoprotection: The absence of PsbP makes PSII hypersensitive to light. nih.gov This is due to enhanced photodamage rather than an impairment of the repair process itself. nih.gov Future research needs to clarify how PsbP confers this protection. Does it physically stabilize the PSII core proteins like D1 and CP43? lsu.edu Or does it primarily act by maintaining optimal cofactor concentrations, which in turn stabilizes the Mn₄CaO₅ cluster and prevents the formation of damaging reactive oxygen species (ROS)? nih.gov
Role in the PSII Repair Cycle: The rapid turnover of the D1 protein is central to the PSII repair cycle. uwa.edu.au Studies have suggested that PsbP may function as a manganese carrier, acquiring Mn during the turnover of damaged D1 and delivering it for the reassembly of the Mn₄CaO₅ cluster in repaired PSII centers. nih.gov This proposed chaperone-like function requires further experimental validation.
Function of PsbP-Like Proteins: Plants possess a family of PsbP-like proteins (PPLs and PPDs) that share structural homology with PsbP but have diverse functions. researchgate.net For example, the PPL1 protein has been shown to be necessary for the efficient repair of photodamaged PSII and is important for plant fitness under fluctuating light conditions. nih.gov A key research trajectory is to systematically characterize the functions of all PsbP family members to understand how they may have evolved specialized roles in stress signaling, PSII assembly, and other metabolic processes. researchgate.net
Adaptation to Environmental Stress: The formation of PSI-PSII supercomplexes has been observed as a response to stress conditions like high salt. oup.com Understanding how the extrinsic proteins, including PsbP, might mediate or stabilize these larger structures to regulate energy distribution between the two photosystems is a promising avenue for research into plant stress adaptation. oup.com
| Stress Factor | Observed Effect of PsbP Absence/Suppression | Proposed Role of PsbP | References |
|---|---|---|---|
| High Light (Photoinhibition) | Hypersensitivity to light; increased photodamage; unstable Mn cluster. | Stabilizes the Mn₄CaO₅ cluster; protects core proteins (D1, CP43); potentially involved in the PSII repair cycle as a Mn chaperone. | nih.govnih.govnih.gov |
| General Abiotic Stress | PSII efficiency is compromised. | Maintains the structural and functional integrity of the OEC, preventing cofactor loss and subsequent inactivation. | nih.govcas.cz |
| Pathogen Interaction | PsbP interacts with viral coat proteins; overexpression can reduce virus accumulation. | May play a role in plant defense, potentially by being sequestered by viral proteins to inhibit an antiviral state. | nih.gov |
Q & A
Q. What is the structural and functional role of the 23 kDa protein in the oxygen-evolving complex (OEC) of Photosystem II (PSII)?
The 23 kDa protein (PsbP) is an extrinsic subunit of the OEC, critical for stabilizing the Mn₄CaO₅ cluster and optimizing Ca²⁺/Cl⁻ cofactor retention. It interacts with the PSII core and other extrinsic proteins (PsbO and PsbQ) to maintain the OEC’s structural integrity. PsbP is required for efficient water oxidation under low Cl⁻ conditions and facilitates Ca²⁺ binding, which is essential for O₂ evolution . Methodologically, its role is studied via reconstitution assays using Ca²⁺-depleted PSII particles and spectroscopic analysis of S-state transitions .
Q. How does the 23 kDa protein interact with other OEC subunits, and what experimental approaches validate these interactions?
PsbP binds sequentially after PsbO (33 kDa) and before PsbQ (17 kDa), forming a hierarchical assembly. Cross-linking studies and cryo-electron microscopy (cryo-EM) reveal direct interactions between PsbP’s N-terminal domain and the PSII core (e.g., CP43/CP47 subunits). Site-directed mutagenesis of conserved residues (e.g., Lys23, Arg67) disrupts these interactions, as shown via blue-native PAGE and oxygen evolution assays .
Q. What are the conserved domains in the 23 kDa protein across plant species, and how do they inform functional studies?
PsbP contains a conserved β-sheet-rich N-terminal domain (residues 1–70) critical for PSII binding and a C-terminal flexible loop involved in Ca²⁺/Cl⁻ coordination. Phylogenetic analysis of PsbP sequences from Arabidopsis, spinach, and Nicotiana reveals >80% sequence identity in the N-terminal region. Heterologous expression in E. coli followed by in vitro reconstitution assays confirms functional conservation .
Advanced Research Questions
Q. How do researchers resolve contradictions in data regarding the 23 kDa protein’s role in Mn-cluster stabilization versus Ca²⁺/Cl⁻ retention?
Conflicting reports arise from experimental conditions (e.g., ionic strength, light stress). For example, PsbP-depleted PSII retains Mn but loses Ca²⁺, while PsbQ mutants retain Ca²⁺ but require PsbP for Cl⁻ retention. These contradictions are addressed using in situ X-ray absorption spectroscopy (XAS) to monitor Mn oxidation states and atomic emission spectroscopy (AES) to quantify Ca²⁺/Cl⁻ .
Q. What methodologies are used to determine the dynamic positioning of the 23 kDa protein during PSII repair cycles?
Pulse-chase labeling with ³⁵S-methionine in Chlamydomonas mutants combined with immunoblotting tracks PsbP turnover. Photoinhibition-recovery assays under high light, followed by sucrose density gradient centrifugation, isolate PSII subcomplexes. These studies show PsbP dissociates early during photodamage and re-assembles post-D1 protein repair .
Q. How do post-translational modifications (e.g., malondialdehyde adducts) affect the 23 kDa protein’s function under abiotic stress?
Heat stress induces lipid peroxidation, generating malondialdehyde (MDA) that covalently modifies PsbP’s Lys residues. LC-MS/MS identifies MDA adducts at Lys45 and Lys89, which disrupt PSII binding. Functional assays using MDA-treated PSII particles show reduced O₂ evolution rates (from 400 µmol O₂/mg Chl/h to <100 µmol) .
Q. What evolutionary mechanisms drive the diversification of PsbP isoforms in C4 plants compared to C3 species?
In Zea mays (C4), mesophyll-specific PsbP isoforms (e.g., ZmPsbP1) exhibit divergent C-terminal sequences compared to bundle-sheath isoforms. RNAi silencing and RNA-seq reveal isoform-specific roles in optimizing PSII efficiency under varying CO₂ concentrations. Comparative genomics identifies positive selection in C-terminal residues among C4 lineages .
Methodological Guidance
Designing cross-linking experiments to map PsbP-PSII interactions:
Use homo-bifunctional cross-linkers (e.g., BS³) on isolated PSII membranes under stabilizing conditions (5 mM CaCl₂, 0.03% β-DM). Quench reactions with Tris buffer, resolve proteins via SDS-PAGE, and perform MS/MS on cross-linked peptides. Key interaction sites: PsbP’s N-terminal with CP43 (Glu145) and PsbQ’s C-terminal .
Analyzing PsbP’s role in photoactivation using site-directed mutagenesis:
Generate PsbP mutants (e.g., R67A) via overlap extension PCR, express in E. coli, and purify via His-tag affinity chromatography. Reconstitute mutant PsbP into PsbP-depleted PSII membranes. Monitor photoactivation efficiency using Clark-type oxygen electrodes under saturating flashes (1 Hz, 10 µs pulse width) .
Resolving conflicting structural models of PsbP’s C-terminal domain:
Compare cryo-EM density maps (3.2–3.8 Å resolution) from Thermosynechococcus vulcanus (PDB: 3WU2) and Spinacia oleracea (PDB: 5XNL). Molecular dynamics simulations (AMBER force field) assess flexibility of the C-terminal loop under varying ionic conditions (100–300 mM NaCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
